molecular formula C11H13F2N B15226881 Cyclobutyl(2,6-difluorophenyl)methanamine

Cyclobutyl(2,6-difluorophenyl)methanamine

Cat. No.: B15226881
M. Wt: 197.22 g/mol
InChI Key: MRJISWWRFLHQCK-UHFFFAOYSA-N
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Description

Cyclobutyl(2,6-difluorophenyl)methanamine is a chemical compound that belongs to the class of phenylalkylamines. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(2,6-difluorophenyl)methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions due to its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2,6-difluorophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclobutyl(2,6-difluorophenyl)methanone, while reduction reactions may produce cyclobutyl(2,6-difluorophenyl)methanol.

Scientific Research Applications

Cyclobutyl(2,6-difluorophenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various industrial chemicals

Mechanism of Action

The mechanism by which Cyclobutyl(2,6-difluorophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cyclobutyl(2,6-difluorophenyl)methanamine include:

  • Cyclobutyl(2,6-dichlorophenyl)methanamine
  • Cyclobutyl(2,6-dibromophenyl)methanamine
  • Cyclobutyl(2,6-dimethylphenyl)methanamine

Uniqueness

This compound is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

cyclobutyl-(2,6-difluorophenyl)methanamine

InChI

InChI=1S/C11H13F2N/c12-8-5-2-6-9(13)10(8)11(14)7-3-1-4-7/h2,5-7,11H,1,3-4,14H2

InChI Key

MRJISWWRFLHQCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=C(C=CC=C2F)F)N

Origin of Product

United States

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